1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine is an organic compound characterized by its unique bicyclic structure and pyrazole moiety. The compound's systematic name reflects its complex architecture, which includes a bicyclo[2.2.1]heptane structure linked to a pyrazolamine group. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
The compound is classified under organic compounds, specifically as an amine due to the presence of the amine functional group (-NH2). Its molecular formula is , and it has a molecular weight of approximately 191.27 g/mol . The compound's InChIKey is CDEHGOAUPAWEND-UHFFFAOYSA-N, which aids in its identification in chemical databases.
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine can be represented as follows:
The compound's structure can be visualized using computational chemistry software that allows for 3D modeling based on its SMILES representation: CC1=NN(C(=C1)N)C2CC3CCC2C3 .
The chemical reactivity of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine can include:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activity or different physical properties.
The mechanism of action for compounds like 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine often involves interaction with biological targets such as enzymes or receptors:
Quantitative data regarding binding affinities and biological assays would provide deeper insights into its mechanism.
The physical properties of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine include:
Chemical properties include:
The applications of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine span various fields:
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: